Ethyl hydrazinoacetate

Descripción general

Descripción

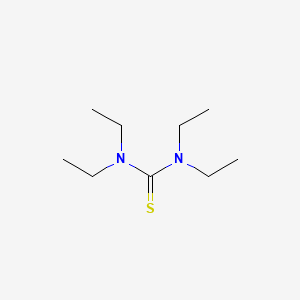

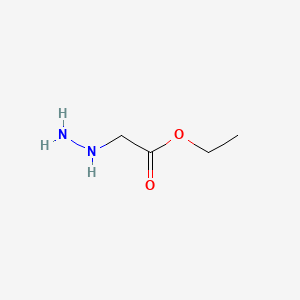

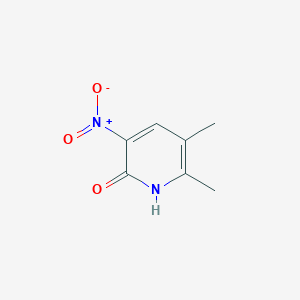

Ethyl hydrazinoacetate is an organic compound with the linear formula H2NNHCH2CO2C2H5 · HCl . It is a white to off-white powder and has been used in the preparation of three novel copper (II) complexes as condensation derivatives of 2-pyridinecarboxaldehyde, 2-acetylpyridine, and 2-quinolinecarboxaldehyde .

Synthesis Analysis

The synthesis of Ethyl hydrazinoacetate involves the use of N-heteroaromatic Schiff base ligand, derived from 8-quinolinecarboxaldehyde (q8a) and ethyl hydrazinoacetate (haOEt). This compound was synthesized and characterized by analytical and spectroscopy methods .Molecular Structure Analysis

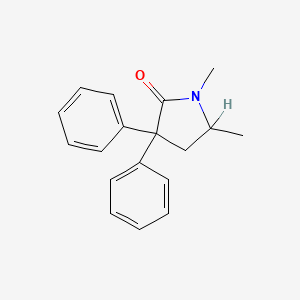

The molecular formula of Ethyl hydrazinoacetate is C4H10N2O2 . The molecular weight is 118.134 Da . The InChI key is GETVBTMFGVOGRW-UHFFFAOYSA-N .Chemical Reactions Analysis

Ethyl hydrazinoacetate has been used in the preparation of three novel copper (II) complexes as condensation derivatives of 2-pyridinecarboxaldehyde, 2-acetylpyridine, and 2-quinolinecarboxaldehyde .Physical And Chemical Properties Analysis

Ethyl hydrazinoacetate is a white to off-white powder . It has a density of 1.1±0.1 g/cm3, a boiling point of 223.0±23.0 °C at 760 mmHg, and a flash point of 88.6±22.6 °C .Aplicaciones Científicas De Investigación

Synthesis of Copper (II) Complexes

Ethyl hydrazinoacetate hydrochloride is utilized in the synthesis of novel copper (II) complexes. These complexes are formed as condensation derivatives with other compounds such as 2-pyridinecarboxaldehyde, 2-acetylpyridine, and 2-quinolinecarboxaldehyde . The resulting copper (II) complexes have potential applications in catalysis and materials science due to their unique chemical properties.

Preparation of N-Heteroaromatic Hydrazones

The compound is instrumental in creating N-heteroaromatic hydrazones, which are then used to form complexes with metals like Pd (II), Pt (II), and Cd (II) . These complexes are characterized by spectroscopic techniques and are studied for their biological activities, including antibacterial properties against pathogens like Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.

Antimicrobial Activity

Research indicates that ethyl hydrazinoacetate derivatives exhibit antimicrobial activity. This makes them valuable in the development of new antibacterial and antifungal agents, which can be further enhanced by bonding to transition metals .

Coordination Chemistry

Ethyl hydrazinoacetate plays a crucial role in coordination chemistry. It acts as a ligand that coordinates with metal ions in a bidentate mode, forming complexes with various structural configurations. These complexes are important for understanding the principles of metal-ligand interaction and designing metal-based drugs .

Safety and Hazards

Ethyl hydrazinoacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing and to use personal protective equipment as required .

Mecanismo De Acción

Target of Action

Ethyl hydrazinoacetate, also known as ethyl 2-hydrazinylacetate, is a complex compound with a variety of potential targets. One of the primary targets of this compound is copper (II) complexes . These complexes play a crucial role in various biological processes, including cellular respiration and antioxidant defense mechanisms.

Mode of Action

The interaction of ethyl hydrazinoacetate with its targets involves a process known as condensation . This compound has been used in the preparation of three novel copper (II) complexes as condensation derivatives of 2-pyridinecarboxaldehyde, 2-acetylpyridine, and 2-quinolinecarboxaldehyde

Pharmacokinetics

Its molecular weight of 15460 suggests that it may have reasonable bioavailability

Result of Action

It’s known that the compound has been used in the synthesis of novel copper (ii) complexes . These complexes could potentially have various effects on cellular processes, but more research is needed to determine the specifics.

Action Environment

The action, efficacy, and stability of ethyl hydrazinoacetate can be influenced by various environmental factors. For instance, it’s known that the compound is a combustible solid , suggesting that it may be sensitive to heat and flame. Additionally, it’s recommended that the compound be stored in a dry, well-ventilated area , indicating that humidity and air circulation could impact its stability

Propiedades

IUPAC Name |

ethyl 2-hydrazinylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-2-8-4(7)3-6-5/h6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETVBTMFGVOGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60980016 | |

| Record name | Ethyl hydrazinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60980016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl hydrazinoacetate | |

CAS RN |

637-80-9, 6945-92-2 | |

| Record name | Acetic acid, 2-hydrazinyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylhydrazinoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrazinoacetate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006945922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrazinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60980016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of ethyl hydrazinoacetate in chemical synthesis?

A1: Ethyl hydrazinoacetate serves as a versatile building block in organic synthesis, predominantly for constructing nitrogen-containing heterocycles. [, , , , , , , ] For instance, it reacts with 1,3-diketones to yield pyrazole derivatives, which can be further modified into pharmacologically active compounds like insecticides. [] Additionally, it readily forms hydrazones with aldehydes and ketones, leading to various heterocyclic systems with potential biological activity. [, , , ]

Q2: Can you provide some specific examples of metal complexes synthesized with ethyl hydrazinoacetate derivatives and their potential applications?

A2: Researchers have synthesized a range of metal complexes using ligands derived from the condensation of ethyl hydrazinoacetate with various aldehydes and ketones. For example:

- Cobalt(III), Zinc(II), Cadmium(II), and Palladium(II) complexes: These complexes, synthesized using ligands derived from the condensation of ethyl hydrazinoacetate with 2-acetylpyridine, exhibit diverse geometries and coordination modes, highlighting the versatility of this type of ligand. [] The Cobalt(III) complex, characterized by X-ray crystallography, revealed an octahedral geometry with two tridentate ligands. [] In contrast, the Zinc(II) complex adopted a tetrahedral geometry with a single bidentate ligand. [] These findings offer insights into structure-property relationships for designing metal-based catalysts or pharmaceuticals.

- Palladium(II) and Platinum(II) complexes: Complexes with ligands derived from 2-acetylpyridine or 2-quinolinecarboxaldehyde and ethyl hydrazinoacetate have been investigated for their cytotoxic activity against various cancer cell lines. [, , ] Interestingly, the Palladium(II) complexes with quinoline-based ligands displayed promising activity, comparable to cisplatin in some cases, and induced apoptotic cell death. [] These results highlight the potential of ethyl hydrazinoacetate-derived metal complexes as anticancer agents.

Q3: How does the structure of the ligand derived from ethyl hydrazinoacetate influence the biological activity of the resulting metal complexes?

A3: The biological activity of metal complexes derived from ethyl hydrazinoacetate is significantly influenced by the structure of the ligand, specifically the choice of aldehyde or ketone used in its formation. [, ] For instance, Palladium(II) complexes with quinoline-based ligands showed higher cytotoxicity against cancer cell lines compared to their pyridine analogues. [] This difference in activity is attributed to the larger chelate ring size and increased lipophilicity of the quinoline-based ligands, potentially enhancing cellular uptake and interaction with biological targets. []

Q4: Beyond its use in metal complex synthesis, are there other applications of ethyl hydrazinoacetate?

A4: Yes, ethyl hydrazinoacetate has shown potential in other areas:

- Insecticidal Activity: A derivative of ethyl hydrazinoacetate, 2-methyl-9-R'-10-R-5,6-dihydro-7H-pyrazolo[1,5-d][1,4]benzodiazepin-6-one, displayed insecticidal properties against the house fly, demonstrating its potential in pest control. []

Q5: What analytical techniques are commonly used to characterize ethyl hydrazinoacetate and its derivatives?

A5: Several analytical techniques are employed to characterize ethyl hydrazinoacetate and its derivatives, including:

- Spectroscopy: Infrared (IR) spectroscopy provides information about functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, elucidates the structure and connectivity of atoms within the molecule. [, ]

- Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) present in the compound, confirming its purity and composition. []

- X-ray Crystallography: For crystalline compounds, X-ray crystallography reveals the three-dimensional arrangement of atoms within the crystal lattice, providing detailed structural information. [, ]

- Thermal Analysis: Techniques like thermogravimetric analysis (TGA) are used to study the thermal stability and decomposition patterns of compounds, offering insights into their behavior at elevated temperatures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1606839.png)

![4-[4-(4-Propylcyclohexyl)cyclohexyl]benzonitrile](/img/structure/B1606857.png)